molecular formula C22H20N6O3 B6000520 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline

8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline

カタログ番号: B6000520
分子量: 416.4 g/mol
InChIキー: SCEIUDSCTNUXGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline, also known as Pictilisib, is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Pictilisib has shown promise as a potential therapeutic agent for a variety of cancers, and has been the subject of extensive research in recent years.

作用機序

8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline exerts its anti-cancer effects by inhibiting the PI3K pathway, which is frequently dysregulated in cancer cells. Specifically, this compound inhibits the activity of the PI3Kα, β, δ, and γ isoforms, which are involved in different aspects of the pathway. By inhibiting this pathway, this compound blocks the downstream signaling events that promote cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines in response to lipopolysaccharide stimulation. It has also been shown to inhibit the proliferation of T cells and B cells, suggesting that it may have potential as an immunosuppressive agent.

実験室実験の利点と制限

One advantage of 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline is its potency and specificity as a PI3K inhibitor. This makes it a valuable tool for studying the role of the PI3K pathway in various biological processes, including cancer. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several potential future directions for research involving 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline. One area of interest is the development of combination therapies involving this compound and other anti-cancer agents. Another potential direction is the exploration of this compound's immunosuppressive effects, and its potential as a treatment for autoimmune diseases. Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors, which may have even greater therapeutic potential than this compound.

合成法

The synthesis of 8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline involves a multi-step process, beginning with the reaction of 2-chloro-8-nitroquinoline with 2,6-dimethylmorpholine to form the corresponding N-oxide. This is followed by a series of reactions involving isoxazole and piperazine derivatives, ultimately leading to the formation of the final product. The synthesis of this compound has been described in detail in several publications, including a 2010 paper by researchers at the University of Manchester.

科学的研究の応用

8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline has been the subject of extensive research in recent years, with a focus on its potential as a therapeutic agent for cancer. Studies have shown that this compound is effective against a variety of cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound is currently being evaluated in clinical trials for several different types of cancer.

特性

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c29-21(27-10-12-28(13-11-27)22-24-8-3-9-25-22)18-14-17(31-26-18)15-30-19-6-1-4-16-5-2-7-23-20(16)19/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEIUDSCTNUXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。